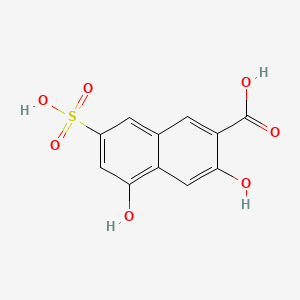

3,5-Dihydroxy-7-sulfo-2-naphthoic acid

Description

Contextualization within Naphthalene (B1677914) Chemistry and Derivatives

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene (B151609) rings. britannica.com First isolated from coal tar in the early 1820s, its chemistry has been a cornerstone of organic synthesis for nearly two centuries. wikipedia.orgencyclopedia.com The naphthalene ring system is susceptible to a variety of chemical modifications, primarily electrophilic substitution reactions, which allow for the introduction of diverse functional groups. britannica.com

This reactivity gives rise to a vast array of naphthalene derivatives, including naphthols, naphthylamines, naphthalenesulfonic acids, and naphthoic acids. wikipedia.orgwikipedia.org These derivatives serve as crucial precursors and intermediates in the manufacturing of dyes, pigments, synthetic resins, rubber processing chemicals, and pharmaceuticals. britannica.comwikipedia.org 3,5-Dihydroxy-7-sulfo-2-naphthoic acid is a multifunctional derivative, integrating key features from several of these classes into a single, complex molecule.

Significance of Hydroxyl and Carboxylic Acid Functionalities in Aromatic Systems

The presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups on an aromatic ring profoundly influences the molecule's physical and chemical properties.

Hydroxyl Groups: When attached to an aromatic ring, a hydroxyl group (forming a phenol-like structure) is polar and can participate in hydrogen bonding. ashp.orgkhanacademy.org This typically increases the water solubility of the parent compound. ashp.org Electronically, the hydroxyl group is a powerful electron-donating group through resonance, which activates the aromatic ring, making it more susceptible to electrophilic substitution reactions. ashp.org

Carboxylic Acid Groups: The carboxylic acid group is a defining feature of organic acids. masterorganicchemistry.com When bonded to an aromatic ring, it imparts acidic properties. britannica.com In contrast to the hydroxyl group, the carboxyl group is an electron-withdrawing and deactivating group, meaning it makes electrophilic substitution on the aromatic ring less favorable. britannica.com

The interplay of these two groups on the same naphthalene nucleus, as seen in 3,5-Dihydroxy-7-sulfo-2-naphthoic acid, creates a complex electronic environment that dictates the molecule's reactivity and potential interaction sites.

Role of Sulfonic Acid Groups in Chemical Behavior and Research Utility

The sulfonic acid group (-SO₃H) is a strongly acidic functional group that imparts distinct characteristics to an organic molecule. wikipedia.org Its key contributions include:

Acidity and Polarity: Sulfonic acids are among the strongest organic acids and are highly polar. wikipedia.orgpatsnap.com This high polarity and the ability to form hydrogen bonds make compounds containing this group highly soluble in water. fiveable.mebritannica.com

Catalytic Activity: Due to their strong acidity, sulfonic acids and their derivatives are widely used as catalysts in organic reactions such as esterification and alkylation. patsnap.comfiveable.me

Synthetic Intermediates: The sulfonation of aromatic compounds is a common industrial process for producing detergents, water-soluble dyes, and pharmaceuticals. patsnap.combritannica.com The sulfonic acid group can also serve as a directing group in subsequent synthetic steps or as a temporary protecting group that can be removed later via desulfonation. wikipedia.org

In 3,5-Dihydroxy-7-sulfo-2-naphthoic acid, the sulfonic acid group significantly enhances its polarity and water solubility, making it suitable for applications in aqueous systems.

Historical Trajectories of Research on Substituted Naphthoic Acids and Their Sulfonated Analogues

Research into naphthalene and its derivatives began shortly after its discovery in the 1820s. wikipedia.org The development of the synthetic dye industry in the mid-to-late 19th century spurred intense investigation into the sulfonation of naphthalene and its amino and hydroxyl derivatives (naphthylamines and naphthols), as these were key intermediates for azo dyes. wikipedia.org

The study of naphthoic acids followed, with synthetic methods such as the carboxylation of naphthols (the Kolbe-Schmitt reaction) being developed to produce hydroxynaphthoic acids. wikipedia.orggoogle.com These compounds became important precursors for pigments and other specialty chemicals. wikipedia.org The combination of these research streams—sulfonation and carboxylation of naphthalene derivatives—led to the synthesis of complex molecules like 3,5-Dihydroxy-7-sulfo-2-naphthoic acid. While specific historical records detailing the first synthesis of this exact molecule are not prominent, its structure is a logical outcome of the systematic exploration of naphthalene chemistry over the past century. Modern research continues to explore such multifunctional compounds, for example, investigating the biological activities of substituted naphthoic acids. frontiersin.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H8O7S |

|---|---|

Molecular Weight |

284.24 g/mol |

IUPAC Name |

3,5-dihydroxy-7-sulfonaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H8O7S/c12-9-3-6(19(16,17)18)1-5-2-8(11(14)15)10(13)4-7(5)9/h1-4,12-13H,(H,14,15)(H,16,17,18) |

InChI Key |

ARAKFKZHRGLHMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)O)O)C(=O)O |

Origin of Product |

United States |

Physicochemical Profile of 3,5 Dihydroxy 7 Sulfo 2 Naphthoic Acid

The specific arrangement of the hydroxyl, carboxylic acid, and sulfonic acid groups on the naphthalene (B1677914) scaffold gives 3,5-Dihydroxy-7-sulfo-2-naphthoic acid a distinct set of properties.

| Property | Value |

| IUPAC Name | 3,5-dihydroxy-7-sulfonaphthalene-2-carboxylic acid |

| CAS Number | 6470-93-5 |

| Molecular Formula | C₁₁H₈O₇S |

| Molecular Weight | 284.24 g/mol |

| Calculated LogP | 2.28 |

| Polar Surface Area | 140.51 Ų |

Data sourced from available chemical databases.

The calculated LogP value suggests moderate lipophilicity, while the high polar surface area, a consequence of the three functional groups, indicates strong potential for hydrogen bonding and high polarity.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3,5-Dihydroxy-7-sulfo-2-naphthoic acid, ¹H and ¹³C NMR, along with multidimensional techniques, would be indispensable for unambiguous structural confirmation.

Based on the structure of the parent compound, 3,5-Dihydroxy-2-naphthoic acid, the introduction of a sulfonic acid group at the 7-position is expected to induce notable shifts in the NMR spectra. The sulfonic acid group is strongly electron-withdrawing, which would deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).

Predicted ¹H NMR Spectral Data for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~7.0-7.2 | d | ~8.0-9.0 |

| H-4 | ~6.9-7.1 | s | - |

| H-6 | ~8.0-8.2 | d | ~8.5-9.5 |

| H-8 | ~8.3-8.5 | s | - |

| -OH (C3) | Broad s | - | |

| -OH (C5) | Broad s | - | |

| -COOH | Broad s | - | |

| -SO₃H | Broad s | - |

Predicted ¹³C NMR Spectral Data for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~108-112 |

| C-2 | ~115-120 |

| C-3 | ~150-155 |

| C-4 | ~105-110 |

| C-4a | ~125-130 |

| C-5 | ~155-160 |

| C-6 | ~120-125 |

| C-7 | ~140-145 |

| C-8 | ~118-122 |

| C-8a | ~135-140 |

| -COOH | ~170-175 |

To definitively assign the proton and carbon signals, especially in a molecule with several aromatic protons, multi-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, a cross-peak between the signals for H-1 and H-6 would confirm their ortho relationship on the naphthalene (B1677914) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signal for each protonated aromatic carbon (C-1, C-4, C-6, and C-8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) such as C-2, C-3, C-4a, C-5, C-7, C-8a, and the carboxyl carbon. For example, the proton at H-1 would show a correlation to C-2, C-3, and C-8a, while the H-8 proton would show correlations to C-7 and C-4a.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or for monitoring the progress of a reaction without the need for a compound-specific standard. nih.gov By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of the analyte can be determined. ox.ac.uksigmaaldrich.com

For 3,5-Dihydroxy-7-sulfo-2-naphthoic acid, a well-resolved aromatic proton signal, for example, the singlet for H-4 or H-8, could be used for quantification. An inert standard with a known concentration and a signal in a clear region of the spectrum would be added to the sample. The purity of the target compound can then be calculated by comparing the integral of its characteristic peak to the integral of the standard's peak, taking into account the number of protons each peak represents and their respective molecular weights. This technique is also invaluable for monitoring the sulfonation of 3,5-Dihydroxy-2-naphthoic acid, allowing for the determination of reaction yield and the detection of any side products.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid is expected to be complex, displaying characteristic absorption bands for its various functional groups. The presence of strong hydrogen bonding, particularly involving the hydroxyl, carboxyl, and sulfo groups, will lead to significant broadening of the O-H stretching bands.

Characteristic IR Absorption Bands for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (phenolic) | Stretching | 3200-3600 | Broad, Strong |

| O-H (carboxylic acid) | Stretching | 2500-3300 | Very Broad, Strong |

| C-H (aromatic) | Stretching | 3000-3100 | Medium to Weak |

| C=O (carboxylic acid) | Stretching | 1680-1710 | Strong |

| C=C (aromatic) | Stretching | 1500-1600 | Medium |

| S=O (sulfonic acid) | Asymmetric Stretching | 1340-1350 | Strong |

| S=O (sulfonic acid) | Symmetric Stretching | 1150-1165 | Strong |

| C-O (phenolic) | Stretching | 1200-1260 | Strong |

| S-O (sulfonic acid) | Stretching | 1030-1040 | Strong |

| C-S (aromatic-sulfo) | Stretching | ~700-750 | Medium |

| C-H (aromatic) | Out-of-plane bending | 800-900 | Strong |

The broadness of the O-H bands is a key feature, indicating extensive intermolecular hydrogen bonding. The strong absorptions corresponding to the S=O and S-O stretching vibrations are definitive indicators of the sulfonic acid group. asianpubs.org

Raman spectroscopy, being complementary to IR spectroscopy, is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions. mdpi.comhoriba.com For 3,5-Dihydroxy-7-sulfo-2-naphthoic acid, the symmetric vibrations of the naphthalene ring system would be prominent in the Raman spectrum.

Characteristic Raman Shifts for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H (aromatic) | Stretching | 3050-3070 |

| Naphthalene Ring | Breathing Modes | 1300-1600 |

| S=O (sulfonic acid) | Symmetric Stretching | 1150-1165 |

| C-S (aromatic-sulfo) | Stretching | ~700-750 |

A significant advantage of Raman spectroscopy is its low interference from water, making it well-suited for studying samples in aqueous solutions. mdpi.com The symmetric stretching of the naphthalene ring, often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum, providing a clear fingerprint of the aromatic core. The symmetric S=O stretch would also be observable, confirming the presence of the sulfo group. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The naphthalene ring system of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid contains an extended π-conjugated system, which gives rise to characteristic absorption bands in the UV-Vis region. The hydroxyl, carboxyl, and sulfo groups, as auxochromes, will influence the position and intensity of these absorption maxima (λ_max).

The UV spectrum of naphthalene itself shows three main absorption bands. In substituted naphthalenes like 3,5-Dihydroxy-7-sulfo-2-naphthoic acid, these bands are expected to be red-shifted (shifted to longer wavelengths) due to the presence of the electron-donating hydroxyl groups and the electron-withdrawing carboxyl and sulfo groups, which extend the conjugation.

Predicted UV-Vis Absorption Maxima for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid (in Methanol)

| Electronic Transition | Predicted λ_max (nm) |

| ¹Lₐ band | ~280-300 |

| ¹Bₐ band | ~320-340 |

| ¹Bₐ band | ~230-250 |

The exact positions of these maxima are sensitive to the solvent polarity and pH. For instance, in a basic solution, deprotonation of the phenolic hydroxyl and carboxylic acid groups would lead to a further red shift of the absorption bands due to the increased electron-donating ability of the resulting phenoxide and carboxylate ions. This pH-dependent shift can be useful for determining the pKa values of the acidic protons.

Electronic Transitions and Chromophoric Behavior

The primary chromophore of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid is the naphthalene ring system, which is known to exhibit strong ultraviolet (UV) absorption. The electronic transitions are primarily π → π* in nature, arising from the conjugated aromatic system. The presence of three powerful auxochromic groups—two hydroxyl (-OH), one carboxylic acid (-COOH), and one sulfonic acid (-SO₃H)—significantly modifies the absorption characteristics. These groups, particularly the electron-donating hydroxyl groups, cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene.

While specific experimental UV-Vis absorption maxima for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid are not widely documented in the literature, related dihydroxynaphthoic acid derivatives are known to absorb in the UV region. For instance, the unsulfonated precursor, 3,5-dihydroxy-2-naphthoic acid, is noted for having a red shift in its optical spectrum. biosynth.com The electronic spectrum is expected to display multiple absorption bands, typical for naphthalene derivatives, corresponding to transitions to different excited states.

Table 1: Expected Electronic Transitions for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid This table is illustrative and based on the typical behavior of substituted naphthalene derivatives.

| Transition Type | Expected Wavelength Range (nm) | Associated Structural Feature |

| π → π | ~220-250 | Naphthalene Ring System |

| π → π | ~260-300 | Naphthalene Ring System |

| π → π* | ~310-360 | Extended Conjugation due to Auxochromes |

Solvatochromic Effects on Absorption Maxima

Solvatochromism describes the shift in the position of a UV-Vis absorption band due to the polarity of the solvent. The magnitude and direction of this shift for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid would depend on the difference in the dipole moment between the ground state and the excited state of the molecule. The presence of multiple polar functional groups (-OH, -COOH, -SO₃H) makes the molecule capable of significant solute-solvent interactions, including hydrogen bonding.

Table 2: Hypothetical Solvatochromic Shifts for a π → π Transition* This table presents a hypothetical scenario to illustrate potential solvatochromic effects.

| Solvent | Polarity Index | Hydrogen Bonding Capability | Hypothetical λmax (nm) | Shift Type |

| Hexane | 0.1 | None | 325 | Reference |

| Dichloromethane | 3.1 | Weak | 330 | Bathochromic |

| Acetonitrile (B52724) | 5.8 | Acceptor | 328 | Bathochromic |

| Ethanol | 4.3 | Donor & Acceptor | 320 | Hypsochromic |

| Water | 10.2 | Donor & Acceptor | 315 | Hypsochromic |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the exact molecular weight and elucidating the structure of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid is C₁₁H₈O₇S. Using the precise masses of the most common isotopes of carbon, hydrogen, oxygen, and sulfur, the theoretical monoisotopic mass can be calculated. This experimental value is crucial for unambiguous identification.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₈O₇S |

| Nominal Mass | 284 g/mol |

| Theoretical Monoisotopic Mass | 283.9994 Da |

| Expected [M-H]⁻ Ion (Negative Mode) | 282.9921 Da |

| Expected [M+H]⁺ Ion (Positive Mode) | 285.0063 Da |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (e.g., the [M-H]⁻ ion) to generate a characteristic pattern of fragment ions. This fragmentation pattern provides valuable information about the molecule's structure. For 3,5-Dihydroxy-7-sulfo-2-naphthoic acid, fragmentation is expected to occur at the functional groups. Plausible fragmentation pathways in negative ion mode would include the neutral loss of sulfur trioxide (SO₃), carbon dioxide (CO₂), and water (H₂O).

Table 4: Plausible MS/MS Fragmentation Pathways for the [M-H]⁻ Ion (m/z 282.99) This table outlines theoretically expected fragmentation patterns. Experimental data is required for confirmation.

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Fragment Ion (m/z) | Plausible Structure of Fragment |

| 282.99 | SO₃ | 79.96 | 203.03 | [3,5-Dihydroxy-2-naphthoic acid - H]⁻ |

| 282.99 | CO₂ | 44.00 | 239.00 | [3,5-Dihydroxy-7-sulfo-naphthalene - H]⁻ |

| 203.03 | CO₂ | 44.00 | 159.03 | [3,5-Dihydroxynaphthalene - H]⁻ |

| 203.03 | H₂O | 18.01 | 185.02 | [Dehydrated dihydroxy-naphthoic acid - H]⁻ |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Structure Analysis of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid

As of this writing, a publicly available single-crystal X-ray structure for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid has not been reported in crystallographic databases. Obtaining suitable single crystals for such a multifunctional and polar molecule can be challenging. frontiersin.org

However, based on the crystal structures of related compounds like other naphthoic acids and sulfonated aromatics, a hypothetical solid-state structure can be proposed. mdpi.comnih.gov The packing would be dominated by extensive intermolecular hydrogen bonding. The carboxylic acid groups would likely form dimers, while the sulfonic acid and hydroxyl groups would act as both hydrogen bond donors and acceptors, creating a complex three-dimensional network. Additionally, π-π stacking interactions between the naphthalene rings would play a significant role in the crystal packing.

Table 5: Expected Intermolecular Interactions in the Solid State

| Interaction Type | Participating Functional Groups | Role in Crystal Packing |

| Hydrogen Bonding (O-H···O) | Carboxylic acid - Carboxylic acid | Dimer formation |

| Hydrogen Bonding (O-H···O) | Sulfonic acid - Hydroxyl/Carboxyl | 3D network formation |

| Hydrogen Bonding (O-H···O) | Hydroxyl - Sulfonic acid/Carboxyl | 3D network formation |

| π-π Stacking | Naphthalene - Naphthalene | Stabilizes layered structures |

Intermolecular Interactions and Packing Arrangements in Crystalline Forms

Insights can be drawn from related structures, such as 3,5-dihydroxyphenyl-5-(dimethylamino)naphthalene-1-sulfonate, where hydrogen bonding interactions were observed to be a key factor in the packing of the crystal structure. mdpi.com In the absence of direct crystallographic data for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid, the following table summarizes the anticipated primary intermolecular interactions based on its functional groups.

Table 1: Predicted Intermolecular Interactions in Crystalline 3,5-Dihydroxy-7-sulfo-2-naphthoic acid

| Interacting Groups | Type of Interaction | Expected Role in Crystal Packing |

| Carboxylic Acid - Carboxylic Acid | Hydrogen Bonding (Dimerization) | Formation of robust dimeric synthons, a primary structural motif. |

| Hydroxyl - Carboxylic Acid | Hydrogen Bonding | Cross-linking of carboxylic acid dimers and formation of extended chains or sheets. |

| Hydroxyl - Sulfonic Acid | Hydrogen Bonding | Contribution to the three-dimensional hydrogen-bonding network. |

| Sulfonic Acid - Sulfonic Acid | Hydrogen Bonding | Formation of strong dimeric or catemeric motifs involving the sulfo groups. |

| Naphthalene Rings | π-π Stacking | Contribution to the stabilization of the crystal lattice through aromatic interactions. |

The packing arrangement is therefore expected to be a dense, highly organized structure, with molecules likely arranged in layers or a more complex three-dimensional framework to maximize the favorable hydrogen bonding and π-π stacking interactions.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Thermal Decomposition Pathways

Specific Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) data for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid are not available in the public domain. However, the thermal decomposition pathways can be inferred from the known behavior of related aromatic sulfonic acids.

The thermal stability of aromatic sulfonic acids is generally governed by the strength of the carbon-sulfur bond. The decomposition process is anticipated to occur in multiple stages. The initial decomposition step is likely to be the loss of the sulfonic acid group (desulfonation), which typically occurs at elevated temperatures. This would be followed by the degradation of the remaining dihydroxynaphthoic acid structure at higher temperatures.

The presence of multiple functional groups can influence the decomposition profile. The hydroxyl and carboxylic acid groups may undergo decarboxylation and dehydration reactions at different temperatures, adding complexity to the TGA and DTA curves.

Based on studies of analogous aromatic sulfonic acids, a hypothetical thermal decomposition profile is presented below. It is crucial to note that these are estimated temperature ranges and mass losses, and experimental verification is required for precise data.

Table 2: Hypothetical Thermal Decomposition Data for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 1 | 100 - 150 | ~6% | Loss of adsorbed water |

| 2 | 250 - 350 | ~28% | Desulfonation (loss of SO₃) |

| 3 | 350 - 500 | ~16% | Decarboxylation (loss of CO₂) |

| 4 | > 500 | Variable | Decomposition of the naphthalene core |

The DTA curve would be expected to show endothermic peaks corresponding to dehydration and melting, followed by exothermic peaks associated with the decomposition events. The exact temperatures and characteristics of these peaks would provide further information on the energetics of the decomposition processes.

Coordination Chemistry and Metal Ion Complexation

Ligand Properties of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid

The behavior of 3,5-dihydroxy-7-sulfo-2-naphthoic acid as a ligand is governed by its molecular structure, which allows for multiple modes of binding, and by solution conditions, which dictate the protonation state of its functional groups.

Chelation Sites and Denticity Modes of the Sulfo-Naphthoate Ligand

3,5-Dihydroxy-7-sulfo-2-naphthoic acid possesses three distinct types of functional groups that can serve as potential coordination sites: the carboxylate group (-COOH), two hydroxyl groups (-OH), and a sulfonate group (-SO₃H). The primary chelation sites are typically the carboxylate and the adjacent hydroxyl group at the 3-position.

Upon deprotonation, the oxygen atoms of the carboxylate group (–COO⁻) and the phenoxide group (–O⁻) at the C-3 position become strong Lewis bases, capable of forming a stable five-membered chelate ring with a metal ion. This bidentate (two-toothed) coordination mode is common for ligands containing ortho-hydroxy-carboxylic acid functionalities. The second hydroxyl group at the C-5 position can also participate in coordination, potentially leading to a terdentate (three-toothed) binding mode or the formation of bridged polynuclear complexes. The sulfonate group is generally considered a weaker coordinating group compared to carboxylates and phenoxides and may or may not be directly involved in chelation, depending on the metal ion and steric factors.

Protonation Equilibria and Solution-Phase Speciation

The coordinating ability of the ligand is highly dependent on the pH of the solution, which controls the protonation state of its acidic functional groups. The molecule has four acidic protons: one on the carboxylic acid, one on the sulfonic acid, and one on each of the two hydroxyl groups.

Sulfonic Acid Group (-SO₃H): This is a strong acid and will be the first to deprotonate at a very low pH, existing as the sulfonate anion (-SO₃⁻) over most of the pH range.

Carboxylic Acid Group (-COOH): This is a moderately strong acid and will deprotonate next as the pH increases, forming the carboxylate anion (-COO⁻).

Hydroxyl Groups (-OH): The phenolic hydroxyl groups are the weakest acids and will deprotonate at higher, more alkaline pH values to form phenoxide anions (-O⁻).

The specific form of the ligand present in solution (its speciation) changes with pH. At very low pH, the molecule is fully protonated. As the pH rises, it deprotonates sequentially. Effective chelation with metal ions typically occurs at pH values where the primary coordinating groups, the carboxyl and hydroxyl moieties, are deprotonated, as the resulting anions are much stronger electron-pair donors.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this ligand or its analogues generally involves the reaction of a soluble metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Complexation with Transition Metal Ions (e.g., Be(II), Cu(II), Al(III), Cd(II), Mn(II), Zn(II))

Research on the closely related ligand, 3,5-dihydroxy-2-naphthoic acid, has demonstrated its ability to form stable complexes with a range of divalent transition metal ions, including Mn(II), Cu(II), Zn(II), and Cd(II). asianpubs.orgresearchgate.net These studies confirm the strong chelating nature of the dihydroxy-naphthoic acid scaffold. While specific studies on the complexation of 3,5-dihydroxy-7-sulfo-2-naphthoic acid with Be(II) and Al(III) are not prominently documented in the reviewed literature, its functional groups suggest a high potential for forming stable chelates with these hard metal ions as well. The presence of the sulfonate group in the target ligand primarily increases the water solubility of both the free ligand and its metal complexes but is not expected to fundamentally alter its ability to coordinate with these metal ions.

Synthetic Methodologies for Metal Chelate Formation

A common method for synthesizing metal complexes with ligands of this type involves direct reaction in solution. Typically, the ligand is dissolved in a solvent, and an aqueous solution of a corresponding metal salt (e.g., nitrate (B79036) or chloride) is added. asianpubs.orgresearchgate.net For the synthesis of complexes with 3,5-dihydroxy-2-naphthoic acid, a general procedure involves adding the ligand and hydrazine (B178648) hydrate (B1144303) to the respective metal nitrates in a 4:1 ligand-to-metal ratio. asianpubs.orgresearchgate.net The reaction mixture is often heated to facilitate complex formation, and the resulting solid complex is then collected by filtration, washed, and dried. The use of a base may also be employed to ensure the deprotonation of the ligand for effective chelation.

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis, IR, Electron Spin Resonance)

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying which functional groups are involved in bonding. In the IR spectrum of the free ligand, characteristic vibrational bands for the O-H, C=O (of the carboxylic acid), and S=O (of the sulfonic acid) groups are observed. Upon complexation, significant shifts in these bands are expected. For instance, in studies with 3,5-dihydroxy-2-naphthoic acid, the stretching frequency of the carboxylic group (ν(COO⁻)) shifts to lower wavenumbers in the metal complexes compared to the free ligand, which is a strong indication of its coordination to the metal ion. researchgate.net The disappearance or broadening of the O-H bands also indicates the deprotonation and involvement of the hydroxyl groups in chelation. researchgate.net

Table 1: Selected IR Spectral Data (cm⁻¹) for 3,5-Dihydroxy-2-naphthoic Acid and its Metal Complexes Note: This data is for the non-sulfonated analogue of the subject compound.

| Compound | ν(O-H) | ν(COO⁻) asymmetric | ν(COO⁻) symmetric |

|---|---|---|---|

| 3,5-Dihydroxy-2-naphthoic acid | 3300 | 1663 | 1517 |

| [Mn(C₁₁H₇O₄)₂(N₂H₄)]·H₂O | – | 1500 | 1421 |

| [Cu(C₁₁H₇O₄)₂(N₂H₄)]·H₂O | – | 1561 | 1436 |

| [Zn(C₁₁H₇O₄)₂(N₂H₄)]·2H₂O | – | 1591 | 1545 |

| [Cd(C₁₁H₇O₄)₂(N₂H₄)]·2H₂O | – | 1550 | 1421 |

Source: Adapted from research data on 3,5-dihydroxy-2-naphthoic acid complexes. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the complex. The spectra of the complexes typically show shifts in the absorption bands of the ligand (intraligand transitions) and may exhibit new bands corresponding to d-d transitions (for transition metals) or ligand-to-metal charge transfer (LMCT) bands, confirming the electronic interaction between the ligand and the metal ion. asianpubs.orgresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy: For complexes with paramagnetic metal ions, such as Cu(II) or Mn(II), ESR spectroscopy is a powerful tool. It provides detailed information about the electronic environment of the metal ion, its oxidation state, and the geometry of the complex.

Structural Analysis of Metal Complexes

No specific data was found in the search results regarding X-ray diffraction studies for metal complexes of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid.

The stability of metal complexes with 3,5-Dihydroxy-7-sulfo-2-naphthoic acid has been a subject of study, with stability constants for its complex with copper(II) having been determined. These constants provide insight into the strength of the interaction between the ligand and the metal ion in solution.

A key study on the stability of α-hydroxycarboxylic acid complexes reported the stability constants for the copper(II) complex of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid. The measurements were conducted at 25°C in a 0.5 M sodium perchlorate (B79767) (NaClO₄) medium. iupac.org The reported values indicate the formation of stable complexes in aqueous solution. iupac.org

Below is a table summarizing the stability constants for the Cu(II) complexes.

Table 1: Stability Constants for Copper(II) Complexes of 3,5-Dihydroxy-7-sulfo-2-naphthoic Acid

| Metal Ion | Method | Temperature (°C) | Ionic Medium | log β₁ | log β₂ | Reference |

|---|

Formation of Metal Oxides from Thermal Decomposition of Complexes

No specific data was found in the search results regarding the preparation of nano metal oxides from the thermal decomposition of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid metal complexes.

No specific data was found in the search results concerning the morphological and structural characterization of nanostructured metal oxides derived from 3,5-Dihydroxy-7-sulfo-2-naphthoic acid precursors.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations of Electronic and Geometric Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of a molecule. These calculations provide a basis for understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometry and stability of molecules.

While direct DFT studies on 3,5-dihydroxy-7-sulfo-2-naphthoic acid are limited, research on the closely related compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), provides a strong comparative basis. indexcopernicus.comjournalirjpac.com DFT calculations for AHNSA were performed using the B3LYP/6-31G(D) and B3LYP/6-31+G(D) levels of theory to determine its optimized geometry and electronic properties. indexcopernicus.comjournalirjpac.com These studies are crucial for understanding how the arrangement of functional groups—hydroxyl, sulfonic acid, and, in the case of AHNSA, an amino group—influences the planarity and stability of the naphthalene (B1677914) core.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability.

In the computational study of 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), the frontier molecular orbitals were analyzed to understand its reactivity. indexcopernicus.comjournalirjpac.com For naphthalene and its derivatives, such as naphthalene-2-sulfonic acid, the HOMO and LUMO are typically delocalized over the aromatic rings. researchgate.net The introduction of substituents like hydroxyl, carboxyl, and sulfo groups alters the energies of these orbitals. Electron-donating groups, like hydroxyl, tend to raise the HOMO energy, while electron-withdrawing groups, like the sulfonic acid and carboxylic acid, tend to lower the LUMO energy.

This modulation of the frontier orbitals by different functional groups is key to predicting the chemical reactivity of 3,5-dihydroxy-7-sulfo-2-naphthoic acid. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Frontier Molecular Orbital Energies of Naphthalene and a Related Derivative Note: This table presents data for naphthalene and naphthalene-2-sulfonic acid as a reference for understanding the electronic properties of substituted naphthalenes.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Naphthalene | HF/6-311++G(d,2p) | -8.13 | 1.12 | 9.25 |

| Naphthalene-2-sulfonic acid | HF/6-311++G(d,2p) | -8.78 | -0.15 | 8.63 |

Data sourced from a theoretical study on naphthalene and its derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

For 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), MEP analysis was used to identify the reactive sites. indexcopernicus.comjournalirjpac.com It is expected that for 3,5-dihydroxy-7-sulfo-2-naphthoic acid, the oxygen atoms of the hydroxyl, carboxyl, and sulfo groups would be regions of high negative potential. The hydrogen atoms of these groups, in turn, would be areas of positive potential. The aromatic rings will also exhibit regions of varying potential, influenced by the attached functional groups. This detailed charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. While specific MD simulations for 3,5-dihydroxy-7-sulfo-2-naphthoic acid are not available, studies on similar molecules, such as naphthoquinone and anthraquinone (B42736) derivatives, provide insights into their behavior in solution. mdpi.com

MD simulations can reveal the dynamics of intramolecular hydrogen bonds and the influence of the solvent on the molecule's conformation. mdpi.com For 3,5-dihydroxy-7-sulfo-2-naphthoic acid in an aqueous environment, MD simulations could be used to study the hydration of the polar functional groups and the stability of different conformers. Such simulations are particularly useful for understanding how the molecule interacts with its environment, which is crucial for applications in materials science and medicinal chemistry. nih.gov

Theoretical Studies of Acid-Base Equilibria and Spectroscopic Parameters

The acid-base properties of 3,5-dihydroxy-7-sulfo-2-naphthoic acid are determined by its three acidic functional groups: one carboxylic acid and one sulfonic acid group, as well as two phenolic hydroxyl groups. The pKa value is a measure of the strength of an acid in solution.

Theoretical calculations can be employed to predict the pKa values of molecules. For sulfonic acids, the pKa is generally low, indicating strong acidity. For instance, 2-naphthalenesulfonic acid has a predicted pKa of around -1.8, and other derivatives show similarly strong acidic character. drugbank.comreddit.com The carboxylic acid and phenolic hydroxyl groups will have higher pKa values. Computational models, often combining DFT with a continuum solvation model, can provide reliable predictions of these values, which are essential for understanding the ionization state of the molecule at a given pH. organicchemistrydata.org

Structure-Reactivity Relationships via Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. This is achieved by using computational descriptors that quantify various aspects of the molecular structure.

While no specific QSAR studies on 3,5-dihydroxy-7-sulfo-2-naphthoic acid were found, research on related naphthalene derivatives often employs computational descriptors to understand structure-activity relationships. These descriptors can include electronic properties (such as HOMO-LUMO energies and dipole moment), steric properties, and lipophilicity (logP). By analyzing these descriptors for a series of related compounds, it is possible to build models that predict their activity. Such models are invaluable in the rational design of new molecules with desired properties.

Effects of Substituents on Electronic Properties and Reaction Pathways

The electronic properties and reactivity of the naphthalene core are significantly modulated by the presence of the hydroxyl (-OH), sulfonic acid (-SO₃H), and carboxylic acid (-COOH) substituents. Each of these groups exerts distinct electronic effects—both inductive and resonant—that influence the electron density distribution across the aromatic system and determine the molecule's behavior in chemical reactions.

The hydroxyl groups at positions 3 and 5 are strong activating groups, donating electron density to the naphthalene ring through resonance. This increases the nucleophilicity of the aromatic system, particularly at the ortho and para positions relative to the hydroxyl groups. Conversely, the carboxylic acid and sulfonic acid groups are electron-withdrawing groups. They decrease the electron density on the aromatic ring, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack.

Theoretical studies on related naphthalene derivatives illustrate these substituent effects. For instance, computational analyses of substituted naphthalenes show that electron-donating groups raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor. iau.ir In contrast, electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. researchgate.net

The interplay of these activating and deactivating groups in 3,5-Dihydroxy-7-sulfo-2-naphthoic acid creates a complex electronic landscape. The precise locations of the substituents govern the regioselectivity of further chemical transformations. For example, electrophilic substitution reactions would be directed to specific positions on the ring that are activated by the hydroxyl groups and not strongly deactivated by the acid groups. Frontier molecular orbital (FMO) analysis can provide a quantitative picture of this reactivity. researchgate.net The HOMO density indicates the likely sites for electrophilic attack, while the LUMO density points to the probable sites for nucleophilic attack.

Table 1: Predicted Effects of Substituents on the Electronic Properties of the Naphthalene Ring

| Substituent Group | Position | Electronic Effect | Predicted Impact on HOMO Energy | Predicted Impact on LUMO Energy | Influence on Reactivity |

| Hydroxyl (-OH) | 3, 5 | Electron-donating (Resonance) | Increase | Minimal | Activates the ring towards electrophilic substitution |

| Carboxylic Acid (-COOH) | 2 | Electron-withdrawing (Inductive & Resonance) | Decrease | Decrease | Deactivates the ring towards electrophilic substitution |

| Sulfonic Acid (-SO₃H) | 7 | Electron-withdrawing (Inductive) | Decrease | Decrease | Deactivates the ring towards electrophilic substitution |

This table is illustrative and based on general principles of substituent effects on aromatic systems. Specific computational data for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid is not available in the provided search results.

Prediction of Spectroscopic Signatures from Theoretical Models

Theoretical models, particularly DFT, are instrumental in predicting and interpreting the spectroscopic signatures of molecules, including their Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. tandfonline.comrsc.org

Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid. These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions, such as the O-H stretching of the hydroxyl and carboxylic acid groups, the S=O stretching of the sulfonic acid group, and the C=O stretching of the carboxylic acid group. Theoretical spectra of related molecules like naphthalene have been shown to correspond well with experimental data. researchgate.netijcesen.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net For 3,5-Dihydroxy-7-sulfo-2-naphthoic acid, the calculations would likely show transitions involving the π-electron system of the naphthalene ring, with the substituents causing shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. The electron-donating hydroxyl groups are expected to cause a bathochromic (red) shift, while the electron-withdrawing groups may have a more complex effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry for structure elucidation. nih.govmdpi.comnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict their chemical shifts. For 3,5-Dihydroxy-7-sulfo-2-naphthoic acid, these calculations would predict distinct signals for each of the aromatic protons and carbons, with the chemical shifts being highly dependent on the electronic environment created by the adjacent functional groups. For instance, protons and carbons near the electron-withdrawing sulfonic and carboxylic acid groups would be expected to resonate at a lower field (higher ppm) compared to those near the electron-donating hydroxyl groups.

Table 2: Illustrative Predicted Spectroscopic Data for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid

| Spectroscopic Technique | Predicted Key Signatures |

| IR Spectroscopy | - Broad O-H stretch (hydroxyl & carboxylic acid) ~3200-3600 cm⁻¹ - C=O stretch (carboxylic acid) ~1700-1750 cm⁻¹ - S=O stretch (sulfonic acid) ~1030-1060 cm⁻¹ and ~1170-1200 cm⁻¹ - Aromatic C=C stretches ~1450-1600 cm⁻¹ |

| UV-Vis Spectroscopy | - π → π* transitions characteristic of the naphthalene chromophore, with λmax shifted due to substituents. |

| ¹H NMR Spectroscopy | - Distinct signals for each aromatic proton, with chemical shifts influenced by the electronic nature of the nearby substituents. Protons ortho/para to -OH groups would be shifted upfield relative to those near -COOH and -SO₃H groups. |

| ¹³C NMR Spectroscopy | - Unique signals for each carbon atom in the naphthalene ring and the carboxyl carbon. Carbons bonded to electronegative oxygen and sulfur atoms would exhibit downfield shifts. |

This table provides an illustrative prediction based on the functional groups present and general spectroscopic principles. Specific, computationally derived values for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid are not available in the provided search results.

Advanced Analytical Applications in Chemical Research

Development of Spectrophotometric Reagents for Metal Ions

The presence of hydroxyl and carboxylic acid functional groups on the naphthalene (B1677914) core of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid suggests its potential as a chelating agent for metal ions. Such interactions often lead to the formation of colored complexes, which can be exploited for the spectrophotometric determination of metal concentrations.

Colorimetric Sensing Mechanisms Based on Complexation

Optimization of Analytical Parameters for Detection

For the development of a reliable spectrophotometric method, several analytical parameters would need to be optimized. These typically include:

pH of the solution: The pH is a critical factor as it influences the deprotonation of the ligand's functional groups, and thus its ability to bind to metal ions.

Wavelength of maximum absorbance (λmax): The wavelength at which the metal-ligand complex shows the highest absorbance would need to be determined to ensure maximum sensitivity.

Ligand concentration: The concentration of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid would need to be optimized to ensure complete complexation with the target metal ion.

Reaction time and temperature: The time required for the complexation reaction to reach completion and the effect of temperature on the stability of the complex would need to be investigated.

Interference studies: The selectivity of the reagent would need to be assessed by studying the effect of other potentially interfering ions.

Without experimental data from studies on 3,5-Dihydroxy-7-sulfo-2-naphthoic acid, a data table of optimized parameters cannot be provided.

Chromatographic Separation and Purification Methodologies

The polar nature of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid, imparted by the hydroxyl, carboxylic acid, and sulfonic acid groups, makes it amenable to separation and analysis by liquid chromatography techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

A common approach for the HPLC analysis of polar aromatic compounds like 3,5-Dihydroxy-7-sulfo-2-naphthoic acid is reversed-phase chromatography. A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. The retention of the compound would be influenced by the pH of the mobile phase, which affects the ionization state of the carboxylic and sulfonic acid groups. While general methods for related sulfonated naphthalene compounds exist, a specific, validated HPLC method for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid is not described in the available literature.

Ultra-Performance Liquid Chromatography (UPLC) Applications for Rapid Analysis

UPLC, which utilizes columns with smaller particle sizes, offers the potential for faster and more efficient separations compared to traditional HPLC. A UPLC method for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid would likely be a translation of an optimized HPLC method to a UPLC column with appropriate adjustments to the flow rate and gradient profile. This would enable rapid analysis, which is beneficial for high-throughput screening or process monitoring. However, specific UPLC applications for this compound have not been reported.

Preparative Chromatography for Compound Isolation

For the isolation and purification of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid, preparative liquid chromatography would be a suitable technique. This involves scaling up an analytical HPLC or UPLC method to a larger column diameter to handle higher sample loads. The choice of stationary and mobile phases would be guided by the principles of reversed-phase or potentially other modes of chromatography like ion-exchange, given the presence of the sulfonic acid group. While preparative chromatography is a standard technique for the purification of such compounds, specific protocols for the isolation of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid are not detailed in the scientific literature.

Electrochemical Sensing Applications

Design of Modified Electrodes for Compound Detection

Voltammetric Studies of Redox Properties

There is no available literature detailing the voltammetric investigation of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid. Consequently, information regarding its redox properties, including oxidation and reduction potentials, electron transfer kinetics, and electrocatalytic activity, remains uncharacterized.

Spectrofluorimetric Studies and Probe Development

Mechanism of Fluorescence

Information regarding the intrinsic fluorescence properties of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid, such as its excitation and emission spectra, quantum yield, and fluorescence lifetime, is not present in the current body of scientific literature. Furthermore, no studies were found that investigate the development of this compound as a spectrofluorimetric probe, and therefore, no mechanisms of fluorescence quenching or enhancement in the presence of analytes have been reported.

Research on 3,5-Dihydroxy-7-sulfo-2-naphthoic Acid Not Publicly Available

Following a comprehensive review of scientific literature, detailed research findings regarding the specific biochemical interactions and enzymatic mechanisms of the chemical compound 3,5-Dihydroxy-7-sulfo-2-naphthoic acid are not available in publicly accessible research.

Investigations into the areas outlined below for this specific sulfonated naphthoic acid derivative have not been published:

Molecular Docking and Simulation Studies: There is no available research on the ligand-protein interaction profiling for target identification or the computational assessment of binding affinity and specificity for 3,5-Dihydroxy-7-sulfo-2-naphthoic acid.

Allosteric Modulation of Receptor Systems: Studies concerning the allosteric modulation of receptor systems, such as NMDA receptors, including mechanistic insights into receptor binding sites and structure-mechanism relationships, have not been documented for this compound.

Enzymatic Inhibition and Kinetic Analysis: There is a lack of published data on the enzymatic inhibition properties and kinetic analysis of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid.

While research exists for structurally related compounds, such as 3,5-Dihydroxy-2-naphthoic acid, the addition of the 7-sulfo group creates a distinct chemical entity with different physicochemical properties. Therefore, data from related but non-identical compounds cannot be used to describe the biochemical behavior of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid.

Consequently, the requested article focusing on the biochemical interactions and enzymatic mechanisms of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid cannot be generated at this time due to the absence of the necessary scientific research.

Investigations into Biochemical Interactions and Enzymatic Mechanisms Research Focused

Enzymatic Inhibition and Kinetic Analysis

Mechanisms of Enzyme Catalysis Inhibition (e.g., Lactate (B86563) Dehydrogenase)

Investigations into the inhibitory effects of 3,5-Dihydroxy-2-naphthoic acid (DHNA), a structural analog of the target compound, have centered on its interaction with lactate dehydrogenase (LDH). Studies have demonstrated that DHNA exhibits inhibitory activity against Babesia microti lactate dehydrogenase (BmLDH). nih.govfrontiersin.org While the precise mechanism of inhibition for DHNA has not been definitively elucidated in the reviewed literature, related naphthalene-based compounds have been explored as LDH inhibitors. For instance, the parent compound gossypol, from which many naphthalene-based inhibitors are derived, acts as a non-selective inhibitor of LDH and is competitive with the binding of the cofactor NADH. nih.govfrontiersin.org

In studies of Plasmodium falciparum LDH (PfLDH), various naphthalene-based compounds have been shown to bind in two different modes: one that overlaps with the substrate binding site while not affecting the co-factor site, and another that bridges the binding sites for both the co-factor and the substrate. nih.govfrontiersin.org This suggests that inhibitors based on the naphthalene (B1677914) scaffold can interfere with enzyme function through different mechanisms. The specific mode of inhibition for 3,5-Dihydroxy-2-naphthoic acid, and by extension the 7-sulfo derivative, requires further kinetic studies to be conclusively determined.

Determination of Inhibition Constants and Binding Modes

Quantitative analysis of the interaction between 3,5-Dihydroxy-2-naphthoic acid (DHNA) and Babesia microti lactate dehydrogenase (BmLDH) has been performed using enzyme activity assays and surface plasmon resonance (SPR). These studies have provided key data on the compound's inhibitory potency and binding kinetics.

The half-maximal inhibitory concentration (IC₅₀) for DHNA against recombinant BmLDH was determined to be 30.19 ± 8.49 μM. nih.gov This value indicates a moderate potency of inhibition for this particular enzyme.

Surface plasmon resonance (SPR) assays were employed to further characterize the binding kinetics of DHNA to BmLDH. nih.govfrontiersin.orgnih.gov This technique measures the binding and dissociation of an analyte to a ligand immobilized on a sensor surface in real-time. The results of the SPR analysis for DHNA binding to BmLDH are summarized in the interactive table below. nih.govfrontiersin.orgnih.gov

| Kinetic Parameter | Symbol | Value | Unit |

| Association Rate Constant | kₐ | 3.766 x 10⁴ | 1/Ms |

| Dissociation Rate Constant | kₑ | 1.502 x 10⁻³ | 1/s |

| Dissociation Constant | Kₗ | 3.766 x 10⁻⁵ | M |

The dissociation constant (Kₗ) is a measure of the binding affinity, with a lower value indicating a stronger interaction. The SPR data revealed that while another tested compound, 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA), binds to the target enzyme more rapidly, the complex formed between DHNA and the enzyme dissociates more slowly. nih.govfrontiersin.org This slower dissociation rate could imply a more stable interaction with the enzyme.

Development of Biochemical Probes for Research Purposes

Based on the available scientific literature, there is no information regarding the development or use of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid as a biochemical probe for research purposes. The intrinsic properties of a compound, such as fluorescence or the ability to be readily functionalized for attachment to reporter molecules, are typically prerequisites for its use as a probe. Further research would be needed to assess the potential of this compound in such applications.

Functionalization and Derivatization for Advanced Materials and Molecular Recognition

Synthesis of Functionalized 3,5-Dihydroxy-7-sulfo-2-naphthoic Acid Derivatives

The chemical reactivity of the carboxylic acid, hydroxyl, and sulfonic acid groups on the 3,5-dihydroxy-7-sulfo-2-naphthoic acid core allows for a wide range of chemical modifications. These transformations are key to creating derivatives with specific functionalities for conjugation to other molecules or for self-assembly into larger, ordered structures.

The carboxylic acid group at the 2-position is a prime site for derivatization to form stable amide and ester linkages. These reactions are fundamental for conjugating the naphthoic acid moiety to biomolecules, polymers, or other functional units. The synthesis of such derivatives typically involves the activation of the carboxylic acid followed by reaction with a nucleophile (an amine or alcohol).

Standard peptide coupling agents are highly effective for amide bond formation. Similarly, esterification can be achieved through various methods, including Fischer esterification or by using coupling reagents. Research on analogous naphthoic acid derivatives has demonstrated the successful synthesis of a variety of amide and ester conjugates. nih.gov These established synthetic protocols are directly applicable to 3,5-dihydroxy-7-sulfo-2-naphthoic acid.

| Linkage Type | Coupling Reagent/Method | Nucleophile | Resulting Derivative |

| Amide | DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | Primary/Secondary Amine | N-Substituted Naphthamide |

| Amide | HBTU/HOBt | Amino Acid / Peptide | Peptide Conjugate |

| Ester | DCC (N,N'-Dicyclohexylcarbodiimide) / DMAP (4-Dimethylaminopyridine) | Primary/Secondary Alcohol | Naphthoate Ester |

| Ester | CDI (Carbonyldiimidazole) | Alcohol | Naphthoate Ester |

| Ester | Fischer Esterification (Acid Catalyst) | Simple Alcohol (e.g., Methanol) | Methyl Naphthoate |

This table presents common methods for the derivatization of carboxylic acids, which are applicable to 3,5-dihydroxy-7-sulfo-2-naphthoic acid based on established chemical principles and syntheses with related compounds. nih.govresearchgate.net

The arrangement of multiple hydrogen bond donors (-OH, -COOH, -SO₃H) and acceptors (C=O, -OH, S=O) on a rigid aromatic platform makes 3,5-dihydroxy-7-sulfo-2-naphthoic acid an exceptional candidate for designing supramolecular building blocks. These molecules can self-assemble into well-defined, non-covalent structures such as dimers, chains, or complex networks. mdpi.com

Studies on simpler analogs like 1-hydroxy-2-naphthoic acid show that the carboxylic acid group readily forms robust hydrogen-bonded cyclic dimers with itself or heterodimers with other complementary molecules like N-heterocycles. mdpi.comnih.gov The additional hydroxyl and sulfonic acid groups on 3,5-dihydroxy-7-sulfo-2-naphthoic acid significantly increase the potential for forming extensive and intricate hydrogen-bonding networks, leading to the creation of highly ordered crystalline materials (cocrystals) and supramolecular gels. mdpi.comresearchgate.net The sulfonic acid group, in particular, is known to form strong hydrogen bonds and can participate in the assembly of complex supramolecular structures. mdpi.com

Applications in Molecular Recognition Systems

Molecular recognition relies on specific non-covalent interactions between a host and a guest molecule. The distinct electronic and structural features of 3,5-dihydroxy-7-sulfo-2-naphthoic acid and its derivatives allow them to function as either a guest, fitting into the cavity of a larger host molecule, or as part of a larger host system designed to recognize specific small molecules or ions.

The sulfonated naphthalene (B1677914) core is an effective guest for various macrocyclic hosts. Research on the closely related compound 8-aniline-1-naphthalene sulfonic acid (1,8-ANS) has shown that it can be bound within the cavities of macrocycles containing pyridylamide and dipyrrole units. researchgate.net The binding is driven by a combination of hydrogen bonding and hydrophobic interactions. The fluorescence properties of the naphthalene guest are often sensitive to its binding environment, allowing the recognition event to be monitored spectroscopically. researchgate.net

Given its structural similarities, 3,5-dihydroxy-7-sulfo-2-naphthoic acid is expected to exhibit analogous host-guest behavior. The anionic sulfonate and carboxylate groups can form strong electrostatic and hydrogen-bonding interactions with cationic or neutral electron-deficient hosts, while the naphthalene body provides a surface for hydrophobic and π-π stacking interactions. researchgate.netrsc.org

| Host-Guest System | Guest Molecule | Host Type | Binding Constant (Kₐ) | Primary Interactions |

| System 1 | 8-Aniline-1-naphthalene sulfonic acid | Macrocycle (L1) with 2,6-pyridylamide and dipyrrole units | 3.06 × 10⁴ L·mol⁻¹ | Hydrogen Bonding, Hydrophobic |

| System 2 | 8-Aniline-1-naphthalene sulfonic acid | Macrocycle (L2) with 2,6-pyridylamide and dipyrrole units | 6.58 × 10³ L·mol⁻¹ | Hydrogen Bonding, Hydrophobic |

This table shows experimentally determined binding constants for a sulfonated naphthalene guest molecule with macrocyclic hosts, illustrating the principles of molecular recognition applicable to 3,5-dihydroxy-7-sulfo-2-naphthoic acid. researchgate.net

The assembly of 3,5-dihydroxy-7-sulfo-2-naphthoic acid into larger complexes is governed by a sophisticated interplay of hydrogen bonding and electronic interactions.

Hydrogen Bonding Networks: Crystal engineering studies of naphthoic acids reveal a strong tendency to form predictable hydrogen bond patterns, known as supramolecular synthons. mdpi.com The carboxylic acid group typically forms a robust O-H···O dimer. nih.gov The hydroxyl and sulfonic acid groups can engage in further interactions, linking these dimers into sheets or three-dimensional networks. The specific geometry of these networks can be controlled by introducing other molecules (co-formers) that present complementary hydrogen bonding sites, leading to the formation of cocrystals with tailored architectures. mdpi.comnih.gov

Charge-Transfer Interactions: The electron-rich naphthalene ring system can act as an electron donor in charge-transfer (CT) complexes. doi.orgnih.gov When paired with a suitable electron acceptor molecule, an electronic interaction occurs where partial charge is transferred from the naphthalene donor to the acceptor. Furthermore, the highly polar sulfonic acid group can engage in specific sulfonic acid-π interactions, which contribute to the recognition and binding of other aromatic molecules. nih.gov These CT and polar-π interactions, working in concert with hydrogen bonding, provide a powerful and directional basis for designing highly specific molecular recognition systems.

Integration into Hybrid Materials and Frameworks

The ability to functionalize 3,5-dihydroxy-7-sulfo-2-naphthoic acid and its capacity for strong intermolecular interactions make it an ideal component for creating advanced hybrid materials and porous frameworks.

The incorporation of sulfonic acid groups into polymer matrices is a well-established strategy for creating hybrid ion-exchange membranes. researchgate.net These materials are crucial for applications such as fuel cells. nih.govresearchgate.net The sulfonic acid group provides hydrophilicity and sites for proton transport, while the rigid naphthalene core can enhance the thermal and mechanical stability of the polymer matrix. mdpi.com Sulfonated polynaphthalenes, for example, have been synthesized and used as effective catalysts. beilstein-journals.org

Furthermore, 3,5-dihydroxy-7-sulfo-2-naphthoic acid is an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The carboxylate group can coordinate strongly with metal centers, while the sulfonate group can either coordinate as well or remain as a functional group decorating the pores of the framework. Using sulfonated linkers has been shown to be an effective method for tuning the properties of MOFs, such as their selectivity in adsorbing charged dye molecules. researchgate.net The inherent porosity and high surface area of MOFs built with this linker could be exploited for applications in catalysis, gas storage, and controlled drug delivery. nih.govresearchgate.net

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The combination of different metals and organic linkers allows for a high degree of tunability in their structure and function. mdpi.com 3,5-Dihydroxy-7-sulfo-2-naphthoic acid is a promising candidate for an organic linker in MOF synthesis due to its inherent structural features.

The carboxylic acid group can readily coordinate with metal centers to form the primary framework structure. Simultaneously, the hydroxyl and sulfonic acid groups can serve several purposes: they can act as secondary coordination sites, introduce specific functionalities to the pores of the MOF, or be used to fine-tune the electronic properties and stability of the resulting material.

For instance, the incorporation of sulfonate groups into MOF linkers has been explored as a strategy to create defective frameworks with enhanced properties. A defective analogue of the zirconium-based MOF-808 was synthesized using 5-sulfoisophthalic acid as a defect-inducing linker. researchgate.net This approach suggests that 3,5-Dihydroxy-7-sulfo-2-naphthoic acid could be employed similarly, where its sulfonate group could modulate the framework's properties, potentially enhancing its selectivity for certain molecules. The presence of multiple distinct functional groups on a single linker allows for the rational design of multifunctional MOFs.

Table 1: Potential Roles of Functional Groups of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid in MOF Construction

| Functional Group | Potential Role in MOF Structure and Function |

| Carboxylic Acid (-COOH) | Primary coordination site for binding with metal ions/clusters to form the framework backbone. |

| Hydroxyl (-OH) | Can act as a secondary coordination site, a hydrogen-bond donor to interact with guest molecules, or a site for post-synthetic modification. |

| Sulfonic Acid (-SO₃H) | Can introduce strong acidity, enhance hydrophilicity, create charged frameworks for selective ion exchange, or induce structural defects. researchgate.net |

| Naphthalene Core | Provides rigidity and thermal stability to the framework; its aromatic nature allows for π-π stacking interactions. |

Development of Responsive Materials

Responsive materials, or "smart" materials, are designed to change their properties in response to external stimuli such as light, temperature, or pH. The development of responsive MOFs is an area of significant research, with potential applications in sensing, drug delivery, and catalysis. One common strategy is to incorporate photochromic molecules, which can reversibly switch between two isomers upon light irradiation, into the MOF structure as ligands. mdpi.com

Diarylethenes are a well-studied class of photoresponsive organic compounds that can be functionalized for use as MOF linkers. mdpi.com These molecules can switch between an open-ring and a closed-ring form, leading to changes in the color, porosity, or other properties of the MOF. mdpi.com

While 3,5-Dihydroxy-7-sulfo-2-naphthoic acid is not itself photochromic, it can be used as a co-ligand in the synthesis of such responsive materials. It can provide structural stability and create a specific chemical environment within the framework that can influence the behavior of the photoresponsive units. By adjusting the ratio of the responsive linker to a structural co-ligand like 3,5-Dihydroxy-7-sulfo-2-naphthoic acid, the mechanical and chemical properties of the resulting responsive material can be precisely tuned.

Role as Precursors for Specialty Dyes and Pigments

3,5-Dihydroxy-7-sulfo-2-naphthoic acid is a valuable precursor in the synthesis of specialty dyes, particularly azo dyes. Azo dyes represent the largest class of synthetic colorants and are characterized by the presence of one or more azo groups (-N=N-). nih.gov The synthesis of these dyes is a cornerstone of industrial organic chemistry and typically involves a two-step process: diazotization followed by a coupling reaction. nih.govnih.gov

Step 1: Diazotization

The first step is the conversion of a primary aromatic amine to a diazonium salt. nih.gov This reaction, known as diazotization, is typically carried out by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C). nih.govcuhk.edu.hk The low temperature is crucial because diazonium salts are generally unstable and can decompose at higher temperatures. nih.gov

Step 2: Azo Coupling

The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich aromatic compound, known as a coupling component, in an electrophilic aromatic substitution reaction. nih.gov 3,5-Dihydroxy-7-sulfo-2-naphthoic acid serves as an excellent coupling component. The naphthalene ring is activated towards electrophilic attack by the two strongly electron-donating hydroxyl groups. The coupling reaction typically occurs at a position on the ring that is sterically accessible and electronically favored by the activating groups.

The general chemical structure of a dye synthesized from this precursor would involve the azo group linking the residue of the initial aromatic amine to the 3,5-Dihydroxy-7-sulfo-2-naphthoic acid moiety. The sulfonic acid and carboxylic acid groups are examples of auxochromes; while not responsible for the color itself, their presence is critical for modifying the dye's properties, particularly its water solubility. nih.gov

Table 2: General Synthesis Scheme for an Azo Dye Using 3,5-Dihydroxy-7-sulfo-2-naphthoic acid

| Step | Reaction | Reactants & Conditions | Product |

| 1 | Diazotization | Aromatic Amine (Ar-NH₂), Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0–5 °C | Aromatic Diazonium Salt (Ar-N₂⁺Cl⁻) |

| 2 | Azo Coupling | Aromatic Diazonium Salt, 3,5-Dihydroxy-7-sulfo-2-naphthoic acid, Alkaline or mildly acidic conditions | Azo Dye |

The final structure of the dye molecule incorporates the chromophore (the azo group and the conjugated aromatic system) which is responsible for absorbing light in the visible spectrum, and the auxochromes (-OH, -SO₃H, -COOH) which modulate the color and confer solubility. nih.gov

Future Research Directions and Unexplored Avenues

Advanced Spectroscopic Tools for In Situ Reaction Monitoring

The synthesis and subsequent reactions of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid involve complex chemical transformations, such as aromatic sulfonation. wikipedia.org Traditional process monitoring often relies on offline analysis, which can be time-consuming and may not capture transient intermediates or reaction kinetics accurately. Future research should focus on the implementation of advanced, in situ spectroscopic tools to monitor these processes in real-time.

Process Analytical Technology (PAT) tools, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, offer the ability to track the concentration of reactants, intermediates, and products directly within the reaction vessel. For instance, ATR-FTIR could be employed to monitor the incorporation of the sulfonic acid (–SO3H) group onto the naphthalene (B1677914) ring by observing the appearance of characteristic S=O and S-O stretching vibrations. nih.govrsc.org This real-time data allows for precise control over reaction parameters, leading to improved yield, purity, and safety. nih.gov Similarly, UV-Visible spectrophotometry could be adapted for in situ monitoring of reactions involving the chromophoric naphthalene system, providing kinetic data that is crucial for mechanistic understanding and process optimization. nih.gov

Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The structural complexity of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid allows for a vast number of potential derivatives through modification of its functional groups. Synthesizing and testing each derivative is impractical. Machine learning (ML) and artificial intelligence (AI) present a transformative approach to navigate this extensive chemical space. samgtu.ru

Future research can leverage quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological, chemical, and physical properties of novel derivatives in silico before their synthesis. nih.gov By training ML algorithms on datasets of existing sulfonated aromatic compounds and naphthalene derivatives, it becomes possible to predict a wide range of properties. researchgate.netnih.gov This data-driven approach accelerates the discovery of new molecules with desired functionalities, whether for pharmaceutical, catalytic, or materials science applications, while minimizing the resources spent on less promising candidates. samgtu.ru

| Property Category | Specific Properties for Prediction | Potential Application |

|---|---|---|

| Physicochemical | Solubility, pKa, LogP, Melting Point | Formulation, Synthesis Optimization |

| Biological Activity | Enzyme Inhibition (e.g., Kinases, Proteases), Receptor Binding Affinity, Toxicity | Drug Discovery, Toxicology |

| Materials | Band Gap, Coordination Geometry, Thermal Stability | Functional Materials, Catalyst Design |

| Spectroscopic | NMR Chemical Shifts, IR/Raman Frequencies | Structural Elucidation, Compound Identification |

Sustainable Synthesis and Biocatalytic Routes

Conventional methods for aromatic sulfonation often rely on harsh reagents like concentrated sulfuric or chlorosulfuric acid, which generate significant amounts of acidic waste. wikipedia.org A key future direction is the development of sustainable and biocatalytic routes for the synthesis and modification of 3,5-Dihydroxy-7-sulfo-2-naphthoic acid.

Biocatalysis, using enzymes to perform chemical reactions, offers high selectivity under mild conditions, reducing environmental impact. nih.gov Research into sulfotransferases, enzymes that naturally catalyze the transfer of a sulfate (B86663) group, could lead to greener pathways for producing sulfonated compounds. nih.govnih.gov These enzymatic methods could offer superior regioselectivity, potentially allowing for the sulfonation of specific positions on the naphthalene ring without the need for protecting groups. nih.gov Chemo-enzymatic strategies, which combine enzymatic steps with traditional chemical reactions, could also be explored to create efficient and environmentally benign manufacturing processes. beilstein-journals.org

Exploration of Novel Coordination Architectures and Catalytic Applications

The multiple functional groups (carboxyl, hydroxyl, and sulfo) on 3,5-Dihydroxy-7-sulfo-2-naphthoic acid make it an exceptional ligand for creating coordination polymers and metal-organic frameworks (MOFs). The sulfonic acid group, in particular, can act as a strong proton donor, imparting Brønsted acidity.